molecular formula C12H13NO2 B12531947 (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

Cat. No.: B12531947
M. Wt: 203.24 g/mol
InChI Key: LXXWSNSRUZKVHI-HWKANZROSA-N
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Description

(E)-3-(1-Methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a 1-methyl-2,3-dihydroindole substituent. The (E)-configuration of the double bond between C2 and C3 of the propenoic acid moiety is critical for its stereoelectronic properties. This structural motif may influence solubility, metabolic stability, and biological interactions .

Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol (calculated).

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H13NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)/b5-3+

InChI Key

LXXWSNSRUZKVHI-HWKANZROSA-N

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol, to yield the desired indole derivative.

Industrial Production Methods

In an industrial setting, the production of indole derivatives often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, such as aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives.

Scientific Research Applications

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammation or cancer progression . The specific pathways and targets depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and its closest analogs:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Features
(E)-3-(1-Methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid 1-Methyl, 2,3-dihydroindole, (E)-configuration Not reported 203.24 Partial saturation in indole ring
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid Unsubstituted indole, (E)-configuration 179626-79-0 187.20 Fully aromatic indole core
(2E)-3-(1-Methyl-1H-indol-5-yl)acrylic acid 1-Methylindole, unsaturated, (E)-configuration 1228572-19-7 201.22 (calc.) N-methylation enhances lipophilicity

Physicochemical Properties

  • Aromaticity and Solubility: The 2,3-dihydroindole group in the target compound reduces π-conjugation, likely decreasing hydrophobicity compared to fully aromatic analogs like (2E)-3-(1H-indol-5-yl)prop-2-enoic acid. However, the methyl group at N1 may counterbalance this by increasing lipophilicity .
  • Acidity: The propenoic acid group’s pKa is influenced by electronic effects from the substituents. The dihydroindole’s reduced electron-withdrawing nature may slightly lower acidity compared to aromatic indole derivatives.

Crystallographic Analysis

  • Tools like SHELXL () and Mercury () are critical for confirming stereochemistry and packing patterns. For example, X-ray crystallography of (2E)-3-(4,5-diphenyl-1,2,4-triazol-3-yl)prop-2-enoic acid () validated its (E)-configuration, a method applicable to the target compound .

Biological Activity

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid, also known as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This compound is of particular interest in pharmacological research, where it exhibits potential therapeutic properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{2}

This structure features a prop-2-enoic acid backbone with an indole moiety, which is crucial for its biological activity.

Anticancer Properties

Research indicates that (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Case Study 2 : In a mouse model of acute inflammation, administration of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid resulted in reduced edema and inflammatory cell infiltration .

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

  • Research Findings : In a study involving neuronal cell cultures exposed to oxidative stress, (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid significantly decreased markers of oxidative damage and improved cell survival rates .

The mechanisms underlying the biological activities of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid are multifaceted:

  • Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
  • Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in cells.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveReduces oxidative stress-induced damage

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